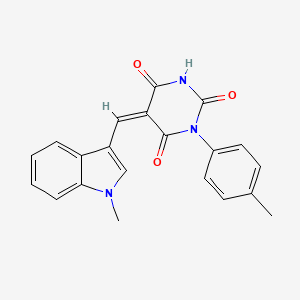
8-Hydroxy-6-methylquinolin-2(1H)-one
説明
8-Hydroxy-6-methylquinolin-2(1H)-one, also known as 8-hydroxyquinoline (8HQ), is a heterocyclic organic compound that has been extensively studied for its diverse range of biochemical and physiological effects. It belongs to the class of quinoline derivatives and has a wide range of applications in the field of chemistry, biology, and medicine.
作用機序
The mechanism of action of 8HQ is complex and varies depending on the specific application. As a chelating agent, it forms stable complexes with metal ions, preventing their interaction with biological molecules. As a fluorescent probe, it binds to biological molecules and emits light upon excitation. As a ligand, it forms coordination compounds with metal ions, altering their reactivity and properties.
Biochemical and Physiological Effects:
8HQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, protecting cells from oxidative stress and inflammation.
実験室実験の利点と制限
8HQ has several advantages for use in lab experiments. It is readily available, stable, and has a high affinity for metal ions. It is also relatively inexpensive compared to other chelating agents. However, it has some limitations, including its potential toxicity and the need for careful handling due to its ability to form stable complexes with metal ions.
将来の方向性
There are several potential future directions for research on 8HQ. These include the development of new synthetic methods for 8HQ and its derivatives, the study of its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections, and the development of new coordination compounds and materials based on 8HQ. Additionally, further research is needed to better understand the mechanism of action of 8HQ and its potential toxicity in biological systems.
科学的研究の応用
8HQ has been extensively studied for its diverse range of applications in scientific research. It has been used as a chelating agent for metal ions, a fluorescent probe for biological imaging, and a ligand for the synthesis of coordination compounds. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections.
特性
IUPAC Name |
8-hydroxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGLIISNBOAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








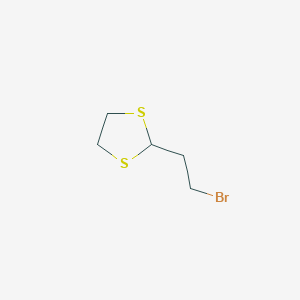

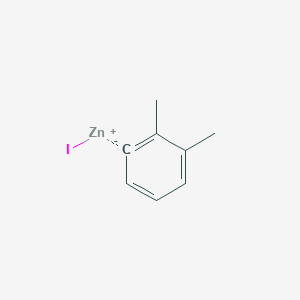
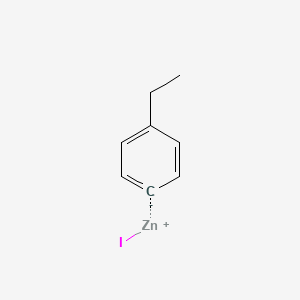
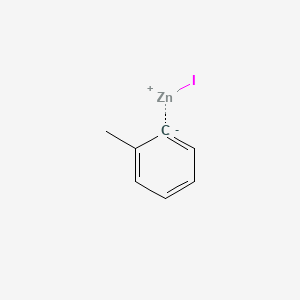

![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)
